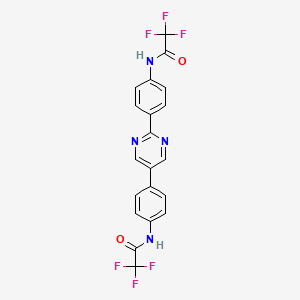
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. BI-1 is a member of the isoindolinecarboxamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that is activated under conditions of cellular stress, such as ischemia-reperfusion injury. The opening of the mPTP leads to the release of pro-apoptotic factors from the mitochondria, which can trigger cell death. This compound has been shown to inhibit the opening of the mPTP, thereby protecting cells from apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-viral properties. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In animal models, this compound has been shown to improve cardiac function following myocardial infarction and to reduce infarct size in the brain following stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low toxicity. In animal studies, this compound has been shown to have a low acute toxicity, with no significant adverse effects observed at doses up to 1000 mg/kg. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the mPTP. In addition, there is interest in the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential area of research is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in the use of this compound in the treatment of other disease states, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, this compound is a small molecule with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its ability to protect against ischemia-reperfusion injury, make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of the mPTP. With continued research, this compound may prove to be a valuable tool in the fight against cancer and other disease states.
Wissenschaftliche Forschungsanwendungen
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research has been in the field of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16(2)15-26-23(28)18-12-13-20-21(14-18)25(30)27(24(20)29)22-11-7-6-10-19(22)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFXMOUQDKVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3452126.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452133.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3452141.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3452163.png)
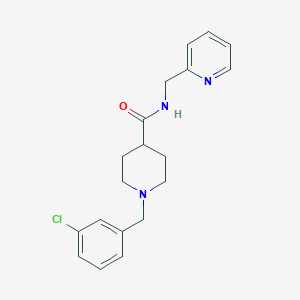

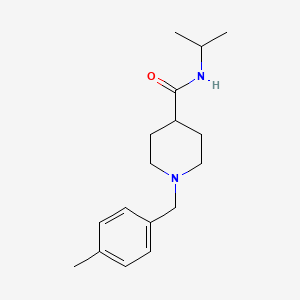
![4-{4-[(4-bromobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B3452190.png)
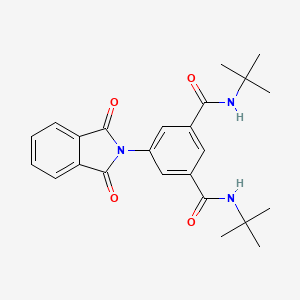
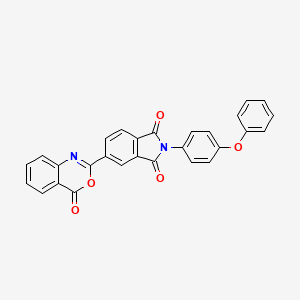
![3,3'-methylenebis[6-(propionylamino)benzoic acid]](/img/structure/B3452216.png)
